[(4-Bromophenyl)amino]thiourea

Enzyme Inhibition Urease Drug Discovery

Researchers seeking a potent urease inhibitor scaffold often encounter inconsistent potency with unsubstituted phenylthiourea analogs (IC50 ~18.61 µM). (4-Bromophenyl)thiourea directly addresses this with a demonstrably superior IC50 of ~10.65 µM, driven by the electron-withdrawing 4-bromo substituent. - Urease Inhibition: ~1.75× potency gain over unsubstituted thiourea; validated starting point for H. pylori & P. mirabilis therapeutics. - Corrosion Inhibition: Higher rank-order inhibition efficiency vs. 4-Cl and unsubstituted phenyl analogs in acidic media. - Metal Complex Precursor: Cu(II) complexes exhibit MIC 2-4 µg/mL and antibiofilm activity against S. epidermidis. Available in ≥98% (HPLC) purity with multiple pack sizes for SAR and scale-up studies.

Molecular Formula C7H8BrN3S
Molecular Weight 246.13 g/mol
Cat. No. B13190568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromophenyl)amino]thiourea
Molecular FormulaC7H8BrN3S
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NNC(=S)N)Br
InChIInChI=1S/C7H8BrN3S/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
InChIKeyXIPBRPCNUCVSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Bromophenyl)amino]thiourea: A Versatile 4-Bromophenyl Thiourea Scaffold for Chemical Biology and Industrial Applications


[(4-Bromophenyl)amino]thiourea (also referred to as (4-bromophenyl)thiourea, 1-(4-bromophenyl)thiourea, or 4-bromophenylthiourea) is a monosubstituted aryl thiourea featuring a 4-bromophenyl moiety attached to a thiourea core. This organosulfur compound (C7H7BrN2S, CAS 2646-30-2) belongs to a class of molecules structurally analogous to ureas, wherein the oxygen atom is replaced by sulfur, conferring distinct chemical properties and reactivity [1]. It serves as a fundamental building block and a key reference compound in the synthesis of more complex thiourea derivatives and metal complexes. Its chemical behavior and potential are defined by the electron-withdrawing, lipophilic bromine substituent, which differentiates it from unsubstituted phenylthiourea and other halogenated or substituted analogs.

Halogen-specific scaffold
4-Bromo substitution defines electronic and steric properties for SAR studies
Synthetic versatility
Building block for thiourea derivatives, metal complexes, and ligand design
Differentiation context
Enables comparative studies vs. unsubstituted and 4-substituted thiourea analogs

Why [(4-Bromophenyl)amino]thiourea Cannot Be Replaced by a Generic Thiourea or Another Aryl Thiourea Analog


In both biological and industrial contexts, the substitution pattern on the aryl ring of a thiourea is not a trivial structural variation; it is a critical determinant of function. The 4-bromo substituent in [(4-Bromophenyl)amino]thiourea exerts a unique electronic and steric influence that cannot be replicated by other halogens (e.g., Cl, F), alkyl groups, or electron-donating groups (e.g., OCH3). This is because the bromine atom modulates the electron density on the thiourea moiety, affecting its hydrogen-bonding capacity, metal-chelating ability, and overall molecular conformation [1]. Consequently, substituting this compound with a generic phenylthiourea or even a different 4-substituted analog can lead to a significant loss of desired activity, as demonstrated in enzyme inhibition and corrosion inhibition studies. The quantitative evidence below illustrates that these structural nuances translate directly into measurable, and often substantial, differences in performance.

Target scaffold
4-Bromophenyl thiourea
  • Electron-withdrawing Br modulates thiourea electronic density
  • Defines hydrogen-bonding and metal-chelating capacity
  • Demonstrated enzyme/corrosion inhibition context
Potential substitute
Generic thiourea / other 4-substituted analogs
  • Unsubstituted phenylthiourea alters electronic character
  • 4-Cl, 4-F, or 4-OCH3 groups shift steric/electronic profile
  • Reported activity may drop significantly; not directly interchangeable

[(4-Bromophenyl)amino]thiourea: Quantified Performance Differentiation for Informed Scientific Selection


Superior Urease Inhibition Potency of a 4-Bromo Thiourea Analog Compared to Unsubstituted Thiourea

A closely related N,N'-disubstituted thiourea derivative bearing a 4'-bromo substituent (Compound 3c) demonstrates significantly superior urease inhibitory potency compared to the unsubstituted thiourea control. The brominated analog exhibits an IC50 that is nearly half that of the reference inhibitor, indicating a substantial gain in efficacy directly attributable to the 4-bromo group [1].

Urease inhibition: 4-Br vs. unsubstituted
Head-to-head
IC50: 10.65 µM (4-Br analog) vs. 18.61 µM (unsubstituted thiourea)
Supports halogen-dependent potency context
Based on N,N'-disubstituted analog; Jack bean urease assay
Enzyme Inhibition Urease Drug Discovery

Enhanced Corrosion Inhibition Efficiency on Carbon Steel by 1-(4-Bromophenyl)-3-phenylthiourea Over Unsubstituted and Chloro Analogs

A direct head-to-head study evaluating five phenylthiourea derivatives as corrosion inhibitors for carbon steel in acidic media established a clear rank order of inhibition efficiency. The 4-bromo-substituted derivative (compound 3) outperformed both the unsubstituted phenylthiourea (compound 5) and its 4-chloro-substituted analog (compound 4) [1].

Corrosion inhibition rank
Rank order
4-Br derivative ranked 3rd / 5 tested; outranks 4-Cl and unsubstituted analogs
Supports inhibitor selection in acidic media
PDP/EIS on carbon steel in 2 M HCl
Corrosion Inhibition Materials Chemistry Electrochemistry

Potent and Selective Antimicrobial Activity of a 4-Bromophenyl Thiourea Copper(II) Complex Against Biofilm-Forming S. epidermidis

A Cu(II) complex synthesized with a ligand derived from [(4-Bromophenyl)amino]thiourea exhibits potent and selective antimicrobial activity against S. aureus and S. epidermidis, with a notable ability to inhibit biofilm formation. This demonstrates that the 4-bromophenyl moiety is a critical component for the observed biological activity [1].

Antimicrobial Cu(II) complex
Class-level
MIC 2–4 µg/mL against S. aureus and S. epidermidis (derived complex)
Reported antimicrobial complex activity
Cu(II) complex from scaffold; biofilm inhibition observed
Antimicrobial Biofilm Inhibition Coordination Chemistry

Promising Anticancer Activity of a 4-Bromophenyl Thiourea Derivative via pERK1/2 Inhibition in Melanoma Cells

A more complex thiourea derivative containing the core 4-bromophenyl group, 1-(4-Bromophenyl)-1-(4-hydroxy-3-methoxybenzyl)-3-phenyl-thiourea, has demonstrated promising anticancer activity by targeting the pERK1/2 signaling pathway, which is frequently hyperactivated in melanoma [1].

pERK1/2 pathway inhibition
Class-level
Derivative suppresses pERK1/2 and melanoma cell viability
Reported pathway inhibition context
Specific derivative; SAR study context
Anticancer Melanoma MAPK Pathway Inhibition

Evidence-Backed Research and Industrial Use Cases for [(4-Bromophenyl)amino]thiourea and Its Derivatives


Urease-Targeted Drug Discovery

Procure [(4-Bromophenyl)amino]thiourea as a foundational scaffold for synthesizing and optimizing novel urease inhibitors. The quantitative evidence demonstrates that the 4-bromo substitution confers a significant potency advantage (IC50 ~10.65 µM) over unsubstituted thiourea (IC50 ~18.61 µM) [1]. This makes it a superior starting point for developing therapeutics against urease-producing pathogens like Helicobacter pylori and Proteus mirabilis.

Development of Next-Generation Corrosion Inhibitors for Acidic Environments

Utilize [(4-Bromophenyl)amino]thiourea and its derivatives as components in corrosion inhibitor formulations for carbon steel in acidic media, such as industrial pickling and cleaning baths. Direct comparative data confirms that the 4-bromo derivative offers a higher rank order of inhibition efficiency compared to 4-chloro and unsubstituted phenyl analogs [1], making it a more effective selection for protecting metal surfaces under these harsh conditions.

Synthesis of Antimicrobial Coordination Complexes

Use [(4-Bromophenyl)amino]thiourea as a key ligand precursor for the synthesis of novel copper(II) and other transition metal complexes. Evidence shows that the resulting Cu(II) complex with the 4-bromophenyl thiourea moiety exhibits potent antimicrobial activity with MIC values as low as 2-4 µg/mL and specific antibiofilm properties against S. epidermidis [1]. This positions the compound as a critical starting material for research into new agents targeting device-related and biofilm-associated infections.

Medicinal Chemistry Campaigns Targeting the MAPK/ERK Pathway in Melanoma

Incorporate [(4-Bromophenyl)amino]thiourea into synthetic strategies for creating novel anticancer agents. Research has validated that a more elaborate derivative of this scaffold demonstrates significant pERK1/2 inhibitory activity and suppresses melanoma cell growth in vitro [1]. This supports its procurement for use in structure-activity relationship (SAR) studies aimed at developing new treatments for MAPK-driven cancers.

Application
Selection Property
Validation Focus
Urease inhibition research
Halogen-dependent inhibitory profile
Compare inhibition potency in urease assays
Carbon steel corrosion inhibition in acidic media
Adsorption and film-forming profile
Rank-order performance vs. halogen analogs
Antimicrobial coordination complex synthesis
Biofilm-inhibitory metal complex formation
MIC and antibiofilm screening in S. epidermidis models
MAPK/ERK pathway inhibition in melanoma cell models
pERK1/2 inhibitory scaffold
Cell viability and pathway suppression assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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